1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine is a compound that belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine typically involves the formation of the oxadiazole ring followed by the introduction of the piperazine moiety. One common method involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, and hydrolysis can yield carboxylic acids and amines .
Scientific Research Applications
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its ability to interact with biological targets.
Material Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers or nanomaterials, with unique properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine moiety can interact with various receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and may exhibit similar biological activities.
Trifluoroethyl-Substituted Compounds: These compounds contain the trifluoroethyl group, which can enhance lipophilicity and biological activity.
Piperazine Derivatives: These compounds contain the piperazine moiety and are commonly used in medicinal chemistry.
Uniqueness
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine is unique due to the combination of the oxadiazole ring, trifluoroethyl group, and piperazine moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15F3N4O |
---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
3-methyl-5-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H15F3N4O/c1-8-14-9(18-15-8)6-16-2-4-17(5-3-16)7-10(11,12)13/h2-7H2,1H3 |
InChI Key |
JDFYXGSSRDEINM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CCN(CC2)CC(F)(F)F |
Origin of Product |
United States |
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